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molecular formula C14H14N6 B8398965 N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine

N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine

Cat. No. B8398965
M. Wt: 266.30 g/mol
InChI Key: OAIXSJCARVACKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582630B2

Procedure details

To a solution of N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinamine (25 mg, 0.1 mmol) in DMF (2 mL) was added sodium hydride (6 mg, 0.25 mmol) and methyl iodide (0.013 mL, 0.15 mmol). The reaction was allowed to stir for about 1 hour. The reaction was concentrated in vacuo. Water (10 mL) was added and the aqueous layer was extracted with EtOAc (2×30 mL). The combined organic layers were dried (MgSO4) filtered and concentrated in vacuo. The residue was triturated with diethylether to give the title compound as light orange solid (20 mg, 80%). 1H-NMR (400 MHz, CDCl3) δ 9.07 (d, 1H, J=8.8 Hz), 8.46 (s, 1H), 8.35 (m, 2H) 7.12 (dd, 1H, J=8.8, 4.4 Hz), 6.89 (d, 1H, J=5.6 Hz), 3.23 (s, 3H), 2.85 (m, 1H), 0.94 (m, 2H), 0.73 (m, 2H); MS (ESI) (M+H)+ 267.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
6 mg
Type
reactant
Reaction Step One
Quantity
0.013 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([C:11]3[CH:12]=[N:13][N:14]4[C:19]=3[CH:18]=[CH:17][CH:16]=[N:15]4)[CH:8]=[CH:7][N:6]=2)[CH2:3][CH2:2]1.[H-].[Na+].[CH3:22]I>CN(C=O)C>[CH:1]1([N:4]([CH3:22])[C:5]2[N:10]=[C:9]([C:11]3[CH:12]=[N:13][N:14]4[C:19]=3[CH:18]=[CH:17][CH:16]=[N:15]4)[CH:8]=[CH:7][N:6]=2)[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
C1(CC1)NC1=NC=CC(=N1)C=1C=NN2N=CC=CC21
Name
Quantity
6 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.013 mL
Type
reactant
Smiles
CI
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
to stir for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water (10 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethylether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)N(C1=NC=CC(=N1)C=1C=NN2N=CC=CC21)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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